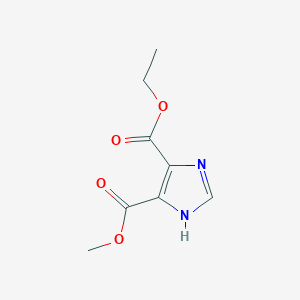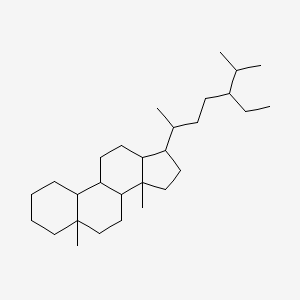
18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)-: is a complex organic compound It is a derivative of stigmastane, characterized by the presence of multiple methyl groups and a unique stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- involves multiple steps, including the formation of the stigmastane backbone and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- has several scientific research applications, including:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)-
- Stigmastane derivatives
Uniqueness
18,19-Dinorstigmastane, 5,14-dimethyl-, (5beta,8alpha,9beta,10alpha,14beta,24xi)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
67597-35-7 |
|---|---|
Molecular Formula |
C29H52 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-5,14-dimethyl-2,3,4,6,7,8,9,10,11,12,13,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)23-15-19-29(6)26(23)14-13-24-25-10-8-9-17-28(25,5)18-16-27(24)29/h20-27H,7-19H2,1-6H3 |
InChI Key |
LCVQLPAZKIGZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2(C1CCC3C2CCC4(C3CCCC4)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)
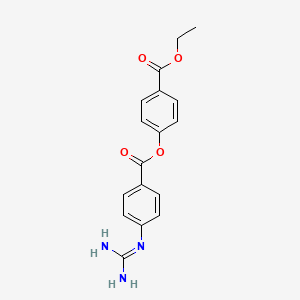
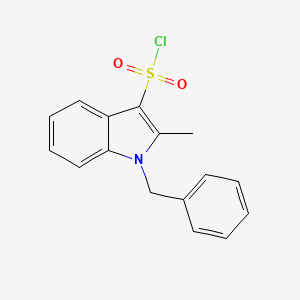
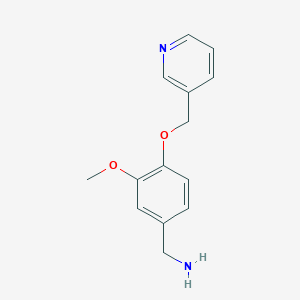
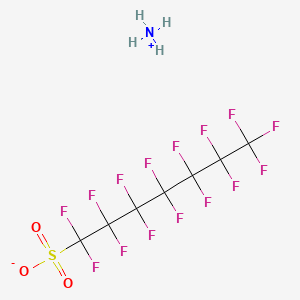
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
![3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12819288.png)
![(1R)-2-{3-[(E)-2-(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)ethenyl]-1H-indazol-6-yl}-1-(3-methoxyphenyl)cyclopropane-1-carbaldehyde](/img/structure/B12819290.png)
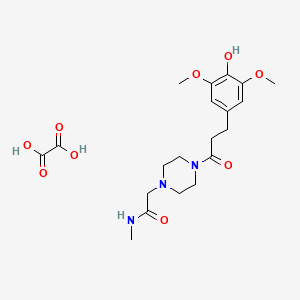
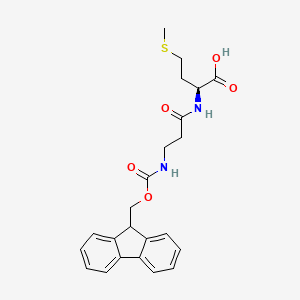
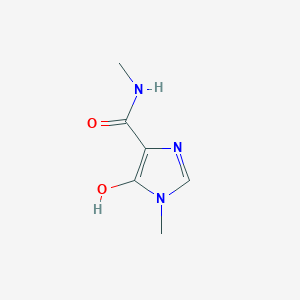
![4,6-Difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12819317.png)
